N,N'-Diethylethylenediamine
Overview
Description
N,N’-Diethylethylenediamine is an organic compound with the molecular formula C6H16N2. It is a colorless liquid with a characteristic ammonia-like odor. This compound is commonly used as a chelating agent, catalyst, and surfactant. It forms stable complexes with metal ions and is widely utilized in chemical analysis, plastics, rubber, and metal rust inhibitors .
Mechanism of Action
Target of Action
N,N’-Diethylethylenediamine (DEEDA) is an organic compound with the chemical formula (C₂H₅)₂NCH₂CH₂NH₂ . It is primarily used as a chelating agent, catalyst, and surfactant . The primary targets of DEEDA are metal ions, with which it forms stable complexes .
Mode of Action
DEEDA interacts with its targets (metal ions) by forming stable complexes. This interaction is due to the presence of two nitrogen atoms in DEEDA, which can donate their lone pair of electrons to form coordinate bonds with metal ions . This results in the formation of a stable complex that can be used in various applications, such as chemical analysis, plastics, rubber, and metal rust inhibitors .
Pharmacokinetics
Given its chemical properties, it is likely that deeda is absorbed through the skin and mucous membranes . Its distribution, metabolism, and excretion would depend on the specific biological system in which it is used.
Action Environment
The action, efficacy, and stability of DEEDA can be influenced by various environmental factors. For instance, its ability to form complexes with metal ions can be influenced by the pH of the environment . Moreover, DEEDA is sensitive to air and should be stored below +30°C . Therefore, the environmental conditions can significantly impact the effectiveness and stability of DEEDA.
Biochemical Analysis
Biochemical Properties
N,N’-Diethylethylenediamine plays a significant role in biochemical reactions. It has been used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides This suggests that N,N’-Diethylethylenediamine can interact with enzymes involved in the oxidative amidation process
Cellular Effects
It has been used to develop melanin-targeted PET and SPECT imaging agents for melanoma , suggesting that it may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in the oxidative amidation of hydrogen phosphonate diesters , which suggests it may interact with biomolecules and possibly influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of N,N’-Diethylethylenediamine on cellular function in in vitro or in vivo studies is limited. It is known that N,N’-Diethylethylenediamine has a boiling point of 145-147 °C and a density of 0.827 g/mL at 25 °C , suggesting it has some level of stability under certain conditions.
Metabolic Pathways
Given its use in the synthesis of oligonucleotides , it may interact with enzymes or cofactors involved in nucleotide metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diethylethylenediamine can be synthesized through several methods. One common method involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a sodium methoxide methanol solution as an acid-binding agent. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200 degrees Celsius and pressures between 0.52 to 1.60 MPa for 3 to 8 hours. The reaction mixture is then neutralized with alkali, and the product is isolated by distillation .
Industrial Production Methods: In industrial settings, N,N’-Diethylethylenediamine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diethylethylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
N,N’-Diethylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It is utilized in the synthesis of oligonucleotides and as a reagent in biochemical assays.
Industry: It is employed as a catalyst in polymerization reactions and as a surfactant in various formulations.
Comparison with Similar Compounds
N,N’-Diethylethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: This compound has two methyl groups instead of ethyl groups, making it less bulky and slightly more reactive.
N-Ethylethylenediamine: This compound has only one ethyl group, making it less sterically hindered and more reactive in certain reactions.
N,N’-Dimethylethylenediamine: Similar to N,N-Dimethylethylenediamine but with both nitrogen atoms substituted with methyl groups.
Uniqueness: N,N’-Diethylethylenediamine’s unique structure, with two ethyl groups, provides it with specific steric and electronic properties that make it particularly effective in forming stable metal complexes and acting as a catalyst in various chemical reactions .
Properties
IUPAC Name |
N,N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKRXEBLWJVYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059409 | |
Record name | N,N'-Diethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-74-0 | |
Record name | N,N′-Diethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diethylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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